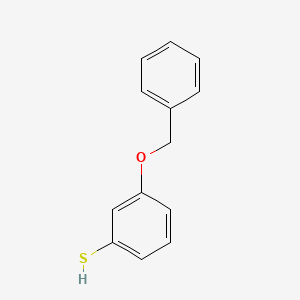

3-(Benzyloxy)benzenethiol

Description

Significance of Organosulfur Compounds in Modern Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to both the natural world and modern chemical industries. ontosight.aitaylorandfrancis.com They are found in essential amino acids like cysteine and methionine, and are key components of antibiotics such as penicillin and sulfa drugs. wikipedia.org The distinct properties imparted by the sulfur atom, including its ability to form strong bonds and exist in various oxidation states, make these compounds highly versatile. ontosight.ainih.gov

In industrial applications, organosulfur compounds are indispensable. They are used in the production of polymers, plastics, and tires, where they contribute to material strength and durability. ontosight.ai The removal of naturally occurring organosulfur compounds from fossil fuels is also a major focus in the petroleum industry to prevent pollution. wikipedia.orgbritannica.com Their wide-ranging roles extend from pharmaceuticals and agrochemicals to advanced materials, underscoring their importance in contemporary chemical research and development. ontosight.aitaylorandfrancis.comnih.gov

Role of Thiols in Organic Synthesis and Functional Material Development

Thiols, the sulfur analogs of alcohols, are distinguished by the sulfhydryl (–SH) functional group. wikipedia.org This group's unique reactivity makes thiols powerful tools in organic synthesis and material science. creative-proteomics.comresearchgate.net They serve as potent nucleophiles, readily participating in reactions to form carbon-sulfur bonds, a critical step in the synthesis of many pharmaceuticals and agrochemicals. nih.govcreative-proteomics.com

The oxidation of thiols to form disulfide bonds (R-S-S-R) is a key reaction, fundamental to protein folding and the vulcanization of rubber. wikipedia.orgcreative-proteomics.com In materials science, thiols are used to create functional materials like hydrogels for biomedical applications, including tissue engineering and drug delivery. sigmaaldrich.com Their ability to bind to metal surfaces has also made them essential in the development of sensors and in nanotechnology. creative-proteomics.com

Classification of Thiols in Academic Contexts

Thiols are broadly classified based on the organic substituent attached to the sulfhydryl group. A primary distinction is made between aliphatic and aromatic thiols.

Aromatic thiols, commonly known as thiophenols, are compounds where the –SH group is directly attached to an aromatic ring. wikipedia.orgchemeurope.com The simplest member of this class is benzenethiol (B1682325) (C₆H₅SH). wikipedia.org Thiophenols are generally more acidic than their aliphatic counterparts and phenols. wikipedia.orgwikipedia.org For instance, the pKa of thiophenol is approximately 6.6, whereas that of phenol (B47542) is about 10. wikipedia.org This increased acidity is due to the stabilization of the resulting thiophenolate anion through resonance with the aromatic ring. Thiophenols are important reagents in organic synthesis and are used as building blocks for a variety of complex molecules. taylorandfrancis.com They have been investigated for their potential as effective photoinitiators in polymerization reactions. acs.org

Benzenethiol derivatives are a subclass of thiophenols that feature various substituents on the benzene (B151609) ring. These substitutions can significantly alter the physical and chemical properties of the molecule, including its acidity, nucleophilicity, and reactivity. nih.gov For example, electron-withdrawing groups tend to increase the acidity of the thiol proton. acs.org These derivatives are key intermediates in the synthesis of pharmaceuticals and other specialty chemicals. wipo.intnih.gov Research into benzenethiol derivatives explores how different functional groups on the aromatic ring influence their application in areas such as drug design and materials science. nih.govresearchgate.net

Research Scope and Focus on 3-(Benzyloxy)benzenethiol

This article focuses specifically on This compound , a derivative of benzenethiol. This compound is of interest as a key intermediate in the synthesis of various pharmaceutical drugs. wipo.intgoogle.com Its structure incorporates both a benzenethiol core and a benzyloxy substituent, which combines the functionalities of a thiol and an ether.

The synthesis of this compound can be achieved through a multi-step process. One patented method starts from 3-aminobenzenesulfonic acid, which undergoes diazotization and hydrolysis to form 3-hydroxybenzenesulfonic acid. This intermediate is then alkylated with a benzyl (B1604629) halide to introduce the benzyloxy group, followed by halogenation and subsequent reduction to yield the final this compound product. google.com Another approach involves the reaction of 3-benzyloxy aniline (B41778) with potassium-O-ethylxanthate, followed by reduction. google.com The efficiency and economic viability of these synthetic routes are critical for its industrial-scale production. google.com

The properties of this compound are influenced by its constituent functional groups. The thiol group provides a site for nucleophilic attack and oxidation, while the benzyloxy group can influence the molecule's solubility and electronic properties.

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDKMWKLTPCOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647871 | |

| Record name | 3-(Benzyloxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431878-96-5 | |

| Record name | 3-(Benzyloxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy Benzenethiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust and widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular choice for calculating the properties of organic molecules due to its balance of accuracy and computational cost.

Optimized Geometry and Geometrical Parameters

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-(Benzyloxy)benzenethiol, this would involve calculating key geometrical parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-H, C-O, C-S, S-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-O-C, C-S-H).

Dihedral Angles: The torsional angles that describe the rotation around a bond, which are crucial for understanding the molecule's conformation, particularly the orientation of the benzyloxy and thiol groups relative to the benzene (B151609) ring.

These calculated parameters provide a detailed picture of the molecule's shape and can be compared with experimental data if available.

Table 1: Representative Geometrical Parameters for a Hypothetical Optimized Structure of this compound (Illustrative)

| Parameter | Atom(s) Involved | Hypothetical Value |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-H | 1.35 Å |

| Bond Length | C-O | 1.37 Å |

| Bond Length | O-CH₂ | 1.43 Å |

| Bond Angle | C-S-H | 96.5° |

| Bond Angle | C-O-CH₂ | 118.0° |

| Dihedral Angle | C-C-S-H | Variable |

| Dihedral Angle | C-C-O-CH₂ | Variable |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Vibrational Spectra Analysis

Once the optimized geometry is obtained, computational methods can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to help identify and characterize the compound. Each calculated vibrational mode can be assigned to specific functional groups within the molecule, such as the S-H stretch, C-O-C stretch, and various aromatic ring vibrations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.

The spatial distribution of the HOMO and LUMO in this compound would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Energy Gap and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter for determining a molecule's stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (ELUMO - EHOMO)/2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Hypothetical Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 1.08 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors are used to indicate regions of varying electrostatic potential:

Red: Regions of negative potential, typically around electronegative atoms like oxygen, which are susceptible to electrophilic attack.

Blue: Regions of positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen and sulfur atoms and positive potential around the acidic thiol hydrogen.

Charge Distribution Diagrams

In addition to MEP maps, the distribution of partial charges on each atom in the molecule can be calculated using various population analysis schemes. This provides a quantitative measure of the charge distribution and can help in understanding the molecule's polarity and electrostatic interactions.

Molecular Docking Studies and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). drugdesign.orgnih.gov This method is instrumental in drug discovery and materials science for forecasting the binding affinity and mode of interaction at an atomic level. nih.gov The process involves sampling various conformations of the ligand within the binding site of a receptor and then ranking these poses using a scoring function. nih.gov

While specific molecular docking studies featuring this compound are not readily found, a hypothetical study can be described based on its structure. The compound possesses a thiol (-SH) group, a known anchor for binding to metallic surfaces and a potential hydrogen bond donor/acceptor in biological systems. The bulky benzyloxy group would significantly influence its steric and hydrophobic interactions within a receptor's binding pocket.

A typical molecular docking workflow would involve:

Preparation of the 3D structure of this compound and the target receptor.

Defining a search space, or grid box, around the active site of the receptor. researchgate.net

Employing a docking algorithm, such as a genetic algorithm or Monte Carlo method, to explore possible binding poses. nih.gov

Evaluating and ranking the poses using a scoring function, which estimates the binding free energy. researchgate.net

The output of such a study is typically a binding energy value, measured in kcal/mol, where a more negative value indicates a higher binding affinity. etflin.com The analysis also details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. etflin.com

Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase | -8.5 | LYS78, LEU132 | Hydrogen Bond, Hydrophobic |

| PHE145, ALA90 | Hydrophobic (Pi-Alkyl) | ||

| Caspase-3 | -7.9 | ARG207, GLY167 | Hydrogen Bond |

| TRP206 | Hydrophobic (Pi-Pi Stacked) |

This table is illustrative and represents the type of data generated from a molecular docking study. The values and interactions are not based on experimental results for this specific compound.

Surface-Enhanced Raman Spectroscopy (SERS) Studies and Chemical Enhancement Mechanisms

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the weak Raman scattering signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold or silver. horiba.com The total enhancement arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. wikipedia.org

Electromagnetic Enhancement : This is considered the dominant contributor and occurs due to the excitation of localized surface plasmons on the metal nanostructure by incident light. This creates intense local electromagnetic fields, or "hot spots," which magnify the Raman signal of nearby molecules. horiba.comsilmeco.com

Chemical Enhancement : This mechanism is shorter-ranged and involves a charge-transfer process between the analyte molecule and the metal surface. wikipedia.orgfrontiersin.org When the energy of the laser excitation matches the energy difference between the metal's Fermi level and the molecule's highest occupied molecular orbital (HOMO) or lowest unoccupied molecular orbital (LUMO), a resonant charge transfer can occur, leading to a significant increase in the Raman scattering cross-section of specific vibrational modes. frontiersin.org This process is highly dependent on the specific chemical interaction and bonding between the molecule and the substrate. aip.org

Specific SERS studies on this compound are not available in the reviewed literature. However, the structurally related compound, benzenethiol (B1682325) , is a classic molecule for SERS studies due to the strong covalent bond formed between its sulfur atom and noble metal surfaces. rsc.org SERS spectra of benzenethiol show characteristic peaks corresponding to its various vibrational modes. The observed frequencies can shift upon adsorption to the metal surface compared to the neat compound, providing insight into the binding configuration. researchgate.net

Characteristic SERS Peaks for Benzenethiol on a Silver Surface

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Description |

|---|---|---|

| ~998-1001 | ν(C-C) | Aromatic ring breathing mode researchgate.netresearchgate.net |

| ~1020-1023 | β(C-H) | In-plane C-H bending researchgate.net |

| ~1070-1072 | β(C-H) + ν(C-C) | Combination of in-plane C-H bending and C-C stretching researchgate.netresearchgate.net |

| ~1571-1574 | ν(C-C) | Aromatic ring stretching mode researchgate.netresearchgate.net |

This table presents experimentally observed SERS data for the related compound benzenethiol to illustrate the type of information obtained from a SERS analysis.

For this compound, a SERS study would similarly reveal the vibrational signatures of the molecule, with the thiol group acting as the anchor to the metal surface. The chemical enhancement mechanism would be influenced by the electronic properties of the entire molecule, including the benzyloxy substituent.

Reactivity and Reaction Mechanisms in Organic Transformations

Nucleophilicity of the Thiol Group and Thiolate Anions

The thiol group of 3-(Benzyloxy)benzenethiol is nucleophilic and can readily donate its lone pair of electrons to electrophilic centers. This nucleophilicity is significantly enhanced upon deprotonation to form the corresponding thiolate anion, 3-(benzyloxy)benzenethiolate. The thiolate is a more potent nucleophile due to the increased electron density on the sulfur atom.

As a soft nucleophile, the thiolate anion of this compound readily participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds, known as Michael acceptors. This reaction, termed the Michael addition, proceeds via the attack of the thiolate on the β-carbon of the unsaturated system. The rate of this reaction is influenced by the electrophilicity of the Michael acceptor and the nucleophilicity of the thiolate. The electron-withdrawing nature of the benzyloxy group at the meta position is expected to have a minor influence on the nucleophilicity of the thiolate compared to substituents in the ortho or para positions.

In addition to Michael additions, the thiolate is an excellent nucleophile for substitution reactions with alkylating agents, such as alkyl halides. This S-alkylation reaction is a common method for the formation of thioethers. The reaction typically follows an S(_N)2 mechanism, where the thiolate attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.

Table 1: Representative Reactions of this compound with Electrophiles

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Michael Addition | Methyl acrylate | 3-(Methoxycarbonyl)ethyl thioether |

| S-Alkylation | Benzyl (B1604629) bromide | Benzyl thioether |

The thiolate derived from this compound is a potent nucleophile for the ring-opening of strained heterocyclic electrophiles, such as epoxides and aziridines. These reactions are typically carried out under basic conditions to ensure the formation of the more nucleophilic thiolate.

The ring-opening of epoxides by thiols is a regioselective process. In unsymmetrical epoxides, under basic or neutral conditions, the thiolate will preferentially attack the less sterically hindered carbon atom in an S(_N)2-type mechanism. This results in the formation of a β-hydroxy thioether. The reaction proceeds with inversion of stereochemistry at the center of attack.

Similarly, aziridines can be opened by the nucleophilic attack of the 3-(benzyloxy)benzenethiolate. The regioselectivity of this reaction depends on the substituents on the aziridine ring and the reaction conditions. Generally, attack occurs at the less substituted carbon.

Oxidation Reactions of Thiols

The sulfur atom in this compound can be oxidized to various higher oxidation states, leading to a range of sulfur-containing functional groups.

Mild oxidation of this compound, for instance with iodine or hydrogen peroxide, leads to the formation of the corresponding disulfide, bis(3-(benzyloxy)phenyl) disulfide. This oxidative coupling is a common reaction for thiols.

Further oxidation under more vigorous conditions can lead to the formation of sulfenic acids (RSOH), sulfinic acids (RSO(_2)H), and ultimately sulfonic acids (RSO(_3)H). The formation of these higher oxidation states requires stronger oxidizing agents and more forcing reaction conditions. For instance, oxidation with reagents like potassium permanganate or nitric acid can yield 3-(benzyloxy)benzenesulfonic acid.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|

| I(_2), H(_2)O(_2) | Bis(3-(benzyloxy)phenyl) disulfide | -1 |

| m-CPBA | 3-(Benzyloxy)benzenesulfenic acid | 0 |

| KMnO(_4) | 3-(Benzyloxy)benzenesulfinic acid | +2 |

| Conc. HNO(_3) | 3-(Benzyloxy)benzenesulfonic acid | +4 |

Formation of Thioacetals and Thioketals as Protecting Groups and Reagents

Thiols are widely used for the protection of carbonyl groups in aldehydes and ketones through the formation of thioacetals and thioketals, respectively. In the presence of a Lewis or Brønsted acid catalyst, this compound can react with an aldehyde or a ketone to form the corresponding dithioacetal or dithioketal. This reaction is reversible, and the thioacetal or thioketal can be removed under specific conditions, regenerating the carbonyl group.

These dithio-protected carbonyl compounds are valuable in organic synthesis. The protons on the carbon atom between the two sulfur atoms are acidic and can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, a concept known as umpolung (polarity reversal) of the carbonyl reactivity.

Coordination Chemistry with Metal Ions (e.g., Mercury, Copper, Gold)

The thiol group (-SH) of this compound is a soft donor and exhibits a strong affinity for soft metal ions such as mercury(II), copper(I/II), and gold(I/III). This interaction leads to the formation of stable metal-thiolate complexes. The lone pairs of electrons on the sulfur atom readily coordinate with the d-orbitals of these transition metals, forming strong covalent bonds. The benzyloxy group, while not directly participating in the coordination, influences the electronic properties and steric hindrance of the ligand, which can affect the geometry and stability of the resulting metal complexes.

Mercury: The interaction between thiols and mercury is particularly strong, a principle that underlies the toxicity of mercury compounds. This compound is expected to react readily with mercury ions (Hg²⁺) to form mercury thiolates. Depending on the stoichiometry and reaction conditions, various structures can be formed, including linear or trigonal planar complexes. The high affinity of the thiol for mercury suggests its potential application in the detection and remediation of mercury contamination.

Copper: Copper ions, existing in both +1 and +2 oxidation states, form stable complexes with thiols. With copper(I), linear complexes are commonly observed, while copper(II) can form more varied geometries, including square planar or tetrahedral structures. The reaction of this compound with copper ions is relevant in the context of catalysis and materials science, where copper-thiolate clusters can exhibit interesting photophysical properties.

Gold: The gold-sulfur bond is exceptionally stable and forms the basis for the development of self-assembled monolayers on gold surfaces. Gold(I) and gold(III) ions readily react with this compound to form highly stable gold-thiolate bonds. These interactions are fundamental to the applications of this compound in nanotechnology and surface chemistry.

Table 1: Coordination Behavior of this compound with Selected Metal Ions

| Metal Ion | Typical Coordination Geometry | Bond Nature | Potential Applications |

| Mercury (Hg²⁺) | Linear, Trigonal Planar | Strong Covalent | Mercury Sensing, Remediation |

| Copper (Cu⁺/Cu²⁺) | Linear (Cu⁺), Square Planar/Tetrahedral (Cu²⁺) | Covalent | Catalysis, Luminescent Materials |

| Gold (Au⁺/Au³⁺) | Linear (Au⁺), Square Planar (Au³⁺) | Strong Covalent | Self-Assembled Monolayers, Nanoparticle Functionalization |

Self-Assembled Monolayers (SAMs) and Nanoparticle Applications

The robust interaction between the thiol group of this compound and gold surfaces makes it an excellent candidate for the formation of self-assembled monolayers (SAMs). When a gold substrate is exposed to a solution of this compound, the sulfur atoms chemisorb onto the gold, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer.

In these SAMs, the this compound molecules orient themselves with the thiol group anchored to the gold surface and the benzyloxy-functionalized phenyl group extending outwards. The intermolecular van der Waals and π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the stability and ordering of the monolayer. The presence of the bulky benzyloxy group can influence the packing density and tilt angle of the molecules within the SAM, thereby affecting the surface properties such as hydrophobicity and chemical reactivity.

Nanoparticle Applications:

This compound serves as an effective capping agent for the synthesis and stabilization of gold nanoparticles (AuNPs). During the synthesis of AuNPs, the thiol compound can be introduced to control the particle size and prevent aggregation. The thiol groups bind to the surface of the growing nanoparticles, forming a protective monolayer that imparts stability in solution.

The benzyloxy groups on the surface of these functionalized nanoparticles offer several advantages:

Solubility: They can enhance the dispersibility of the AuNPs in organic solvents.

Further Functionalization: The benzyl group can be chemically modified to introduce other functional groups, allowing for the attachment of biomolecules, polymers, or other moieties for targeted applications in areas such as sensing, catalysis, and drug delivery.

Controlled Interparticle Interactions: The nature of the terminal group influences the interactions between nanoparticles, which is crucial for the controlled assembly of nanoparticle-based materials and devices.

Table 2: Properties and Applications of this compound in SAMs and Nanoparticles

| Feature | Description | Significance |

| Gold-Sulfur Bond | Strong, stable chemisorption of the thiol group onto gold surfaces. | Foundation for robust SAMs and stable nanoparticle capping. |

| Molecular Ordering | Intermolecular interactions lead to the formation of well-ordered monolayers. | Enables precise control over surface properties. |

| Surface Functionalization | The exposed benzyloxy group modifies the chemical and physical properties of the surface. | Tailors the interface for specific applications. |

| Nanoparticle Stabilization | Prevents aggregation and controls the size of gold nanoparticles during synthesis. | Crucial for obtaining monodisperse and stable nanoparticles. |

| Versatility | The benzyloxy group can be a platform for further chemical modifications. | Allows for the creation of multifunctional nanoparticle systems. |

Applications in Advanced Materials Science

Development of Conductive Polymers and Nanomaterials

The development of conductive polymers and nanomaterials often relies on molecules that can form organized structures or contribute to conjugated systems. While specific studies detailing the use of 3-(Benzyloxy)benzenethiol in conductive polymers were not identified, the thiol functional group is widely used for anchoring molecules to nanomaterial surfaces.

Thiol groups form strong, self-assembled monolayers (SAMs) on the surfaces of noble metal nanoparticles, particularly gold. This anchoring capability is fundamental in the bottom-up fabrication of functional nanomaterials. By forming a SAM, an aromatic thiol like this compound could modify the surface properties of a nanoparticle, influencing its solubility, stability, and electronic communication with its environment. The benzyloxy group could be further modified to attach other functional molecules or to tune the material's processing characteristics. Although direct evidence is sparse, its structural motifs suggest potential as a component in more complex nanostructures.

Optical Materials with Tunable Refractive Indices

High refractive index polymers (HRIPs) are crucial for applications in advanced optics, such as lenses, optical films, and integrated photonic circuits. A key strategy for increasing the refractive index of a polymer is to incorporate atoms or functional groups with high molar refractivity and low molar volume. researchgate.net Sulfur atoms and aromatic rings are highly effective in this regard due to their high polarizability. researchgate.netrsc.org

Polymers derived from aromatic thiol monomers are known to exhibit exceptionally high refractive indices. acs.orgacs.org For instance, polymers created through the thiol-ene cross-linking of aromatic dithiols with other monomers have achieved refractive indices ranging from 1.590 to 1.75. acs.orgacs.org The presence of both a sulfur atom (in the thiol group) and two aromatic rings (the benzene (B151609) and benzyl (B1604629) groups) in this compound makes it a theoretically promising building block for HRIPs. The Lorentz-Lorenz equation confirms that sulfur and aromatic groups are effective components for enhancing the refractive index of polymers. rsc.org

The following table summarizes the properties of high refractive index polymers created using aromatic thiol monomers, illustrating the potential performance of materials derived from similar precursors.

| Monomer System | Polymerization Method | Refractive Index (n) | Abbe Number (vD) | Transparency |

| Trivinylphosphine sulfide (B99878) + 1,3-Benzene dithiol | Thermal Thiol-ene | 1.75 | 22 | Good in visible region |

| Tetravinylsilane + 1,3-Benzene dithiol | Thermal Thiol-ene | > 1.70 | 24.3 - 45.0 | High |

| Episulfide of 9,9-bis(4-glycidyloxyphenyl) fluorene (B118485) + 4,4'-Thiodibenzenethiol | Ring-opening | 1.707 (at 550 nm) | - | High |

| Multifunctional thiols + Alkynes | UV-curing Thiol-yne | > 1.68 | 25 - 32 | High |

This table presents data for polymers made from related aromatic thiol compounds to illustrate the potential of this class of materials. rsc.orgacs.orgacs.orgresearchgate.net

Thin Films and Electro-optics

The thiol group provides a powerful and specific mechanism for creating highly ordered thin films known as self-assembled monolayers (SAMs), particularly on metal surfaces like gold, silver, and copper. uh.edunorthwestern.edu This process involves the spontaneous chemisorption of the thiol onto the metal surface, forming a dense, oriented molecular layer. uh.edu Such films are central to applications in molecular electronics, sensing, and electro-optics.

Aromatic thiols, including potentially this compound, can form SAMs that modify the electronic and optical properties of the underlying substrate. researchgate.net The structure of the monolayer, including its thickness and surface properties, can be precisely controlled. uh.edu These films can act as selective filters for chemical sensors or as platforms for the immobilization of receptor molecules. researchgate.net In electro-optics, which links electronics and photonics, such molecularly thin films can be used to construct novel devices with tailored functionalities. researchgate.net The formation of SAMs from thiols can be controlled electrochemically, allowing for the selective coating of microelectrodes in sensor arrays. northwestern.eduresearchgate.net

The optical response of thiolate SAMs on gold has been investigated using spectroscopic ellipsometry, revealing distinct spectral features associated with the sulfur-gold interface. researchgate.netulysseus.eu These studies provide a reliable "fingerprint" for the formation of densely packed thiolate layers, which is essential for quality control in device fabrication. ulysseus.eu

Catalysis and Nanoreactors

While the direct application of this compound in catalysis and nanoreactors is not well-documented, thiol-functionalized materials are used in these fields. The thiol group can be used to anchor catalytic metal complexes or nanoparticles to a solid support, preventing their aggregation and facilitating catalyst recovery. The surface of a porous material functionalized with thiol groups can create a microenvironment—a nanoreactor—where specific chemical reactions can occur with enhanced efficiency or selectivity. No specific research findings for this compound in these applications were identified in the search results.

Environmental Remediation (e.g., Heavy Metal Removal)

Thiol-functionalized materials have emerged as highly effective adsorbents for the removal of toxic heavy metal ions from water. acs.orgosti.govosti.gov The soft nature of the sulfur atom in the thiol group gives it a strong affinity for soft heavy metal cations like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), a principle based on Hard and Soft Acids and Bases (HSAB) theory. nih.govacs.org

Researchers have successfully grafted thiol groups onto various substrates, including silica (B1680970), magnetic nanoparticles, and metal-organic frameworks (MOFs), to create robust and regenerable adsorbents. acs.orgnih.govacs.org For example, thiol-functionalized magnetic mesoporous silica has demonstrated high adsorption capacities for mercury and lead and can be easily separated from water using a magnetic field. nih.gov Similarly, functionalizing a MIL-100(Fe) MOF with thiol groups significantly enhanced its mercury extraction capability from 78% to 96%. acs.org

The process involves bringing the functionalized material into contact with contaminated water, where the thiol groups selectively bind to the heavy metal ions. The material can then be removed, and the metals can be recovered by regenerating the adsorbent, often using an acidic solution. nih.gov

The table below details the performance of various thiol-functionalized adsorbents for heavy metal remediation.

| Adsorbent Material | Target Metal Ions | Adsorption Capacity | Key Findings |

| Thiol-functionalized magnetic mesoporous silica (SH-mSi@Fe₃O₄) | Hg(II), Pb(II) | 260 mg/g (Hg), 91.5 mg/g (Pb) | High saturation magnetization allows for easy separation; regenerable with acid. nih.gov |

| Thiol-functionalized MIL-100(Fe) MOF | Hg(II) | 96% removal | Thiol groups significantly enhance extraction efficiency compared to the bare MOF. acs.org |

| Thiol-functionalized Al₂O₃-coated silica | Hg(II), As(V), Pb(II), Cu(II), Cd(II) | Binding Affinity: Hg > As > Cu > Pb > Cd | Demonstrates rapid and selective removal of multiple heavy metals from aqueous solutions. acs.orgosti.govosti.gov |

This table summarizes research findings for various thiol-functionalized materials, indicating the high potential of this functional group for environmental remediation.

Potential Biomedical and Pharmaceutical Research

Intermediate in Pharmaceutical Drug Synthesis

One of the most critical roles of 3-(Benzyloxy)benzenethiol is as a key raw material in the synthesis of a number of pharmaceutical drugs. cdnsciencepub.com Its structure is integral to the creation of complex molecules designed to interact with specific biological targets. An efficient and economical industrial-scale production process for this intermediate is considered essential for the manufacturing of these therapeutic agents. cdnsciencepub.com

Research and patent literature highlight its application in the development of compounds targeting significant diseases. For instance, it is a crucial intermediate for the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs with applications in autoimmune diseases, and for the creation of specific Hepatitis C Virus (HCV) inhibitors. cdnsciencepub.com A novel synthesis route has been developed starting from 3-aminobenzenesulphonic acid to produce this compound efficiently, underscoring its industrial importance. cdnsciencepub.com

Potential as Antioxidants and in Drug Delivery Systems

The presence of a thiol (-SH) group in this compound suggests its potential as an antioxidant. Thiols are known to be effective radical scavengers and play a protective role against oxidative stress, a condition linked to numerous diseases including inflammation, neurodegenerative disorders, and cancer. sigmaaldrich.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. sigmaaldrich.com Antioxidants like thiols can neutralize these harmful radicals, mitigating cellular damage. sigmaaldrich.com

Furthermore, the development of effective drug delivery systems is crucial for protecting sensitive therapeutic agents and ensuring they reach their target in the body. rsc.org Liposomes, for example, are vesicular structures used to encapsulate and deliver drugs, including antioxidants, to improve their stability and bioavailability. rsc.org While direct studies on the encapsulation of this compound may be limited, its derivatives, particularly those with demonstrated bioactive properties, could be candidates for such advanced delivery systems to enhance their therapeutic efficacy. rsc.org

Components of Biosensors

The thiol group is highly reactive towards noble metal surfaces, particularly gold. This property is the foundation for the creation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that form spontaneously on a substrate. nih.govmdpi.com SAMs are a cornerstone of nanotechnology and are widely used in the development of biosensors. northwestern.edursc.org

While specific research detailing the use of this compound in biosensors is not widely documented, its structure is well-suited for such applications. The thiol group can act as an anchor, covalently bonding the molecule to a gold electrode or nanoparticle. northwestern.edunih.govmdpi.com The rest of the molecule, including the benzyloxy group, can then be used to modify the surface properties or to attach specific recognition elements, such as enzymes or antibodies, for detecting target biomarkers. cdnsciencepub.commdpi.com This functionalization is critical for the sensitivity and selectivity of the biosensor. mdpi.com For example, enzyme-based biosensors have been developed for detecting phenolic compounds in water samples, demonstrating the power of surface functionalization in environmental monitoring and diagnostics. frontiersin.org

Involvement in Biological Processes (e.g., Redox Homeostasis, Enzyme Activity, Cellular Signaling)

Thiols are central to maintaining redox homeostasis within cells, a dynamic equilibrium between oxidizing and reducing agents. This balance is vital for normal cellular function, and its disruption is implicated in a wide array of diseases. mdpi.com The sulfhydryl group (-SH) of thiol-containing molecules like cysteine residues in proteins can undergo reversible oxidation-reduction reactions.

These reactions act as molecular "redox switches" that regulate the activity of numerous enzymes and transcription factors, thereby controlling key cellular signaling pathways. For instance, redox signaling influences processes like cell proliferation, apoptosis (programmed cell death), and the cellular stress response. The introduction of a molecule like this compound into a biological system could potentially influence these pathways, either by participating directly in redox reactions or by modulating the activity of thiol-dependent enzymes.

Precursors for Bioactive Organosulfur Derivatives

Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and cardioprotective effects. nih.gov this compound serves as an excellent precursor for synthesizing more complex, bioactive organosulfur derivatives.

A prominent example of this is in the synthesis of benzo[b]thiophene derivatives. These heterocyclic compounds are the structural core of many pharmaceuticals. For instance, a close analog, 3-methoxybenzenethiol, is a key starting material for the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) used to treat osteoporosis and reduce the risk of breast cancer in postmenopausal women. northwestern.edu The synthesis involves the reaction of the benzenethiol (B1682325) derivative to form an intermediate that is then cyclized to create the benzo[b]thiophene scaffold. northwestern.edu This demonstrates the value of substituted benzenethiols as foundational building blocks for high-value, bioactive molecules.

Synthesis of Sulfonamide and Sulfoxide-Containing Compounds with Biological Activities

The thiol functional group of this compound can be chemically modified to produce other sulfur-containing functional groups, such as sulfoxides and sulfonamides, which are themselves important pharmacophores.

Sulfonamides , often called "sulfa drugs," were among the first antimicrobial agents and continue to be a cornerstone of medicinal chemistry. The sulfonamide group can be synthesized from thiols and is present in drugs with a vast range of activities, including:

Antibacterial

Anticancer

Anti-inflammatory (e.g., COX-2 inhibitors)

Antiviral (e.g., protease inhibitors)

Diuretic

Anticonvulsant

The synthesis of these compounds often involves the reaction of an amine with a sulfonyl chloride, which can be derived from a thiol. rsc.orgnih.gov

Sulfoxides can be prepared by the controlled oxidation of thiols. This functional group is also found in various biologically active compounds. The conversion of the thiol in this compound to these other functionalities opens up a wide array of possibilities for creating new drug candidates with diverse therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Benzyloxy)benzenethiol, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 3-benzyloxybenzaldehyde (CAS 1700-37-4) as a precursor. Catalytic reduction or nucleophilic substitution can introduce the thiol group. For example, use Lawesson’s reagent or thiourea derivatives to convert carbonyl groups to thiols under reflux conditions .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel (hexane/ethyl acetate gradient).

- Optimization : Adjust solvent polarity (e.g., ethanol or THF) and temperature (60–80°C) to improve yield. Confirm purity via melting point analysis (compare to literature values for related benzyloxy compounds, e.g., 3-benzyloxybenzaldehyde: mp 55–59°C) .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Protocol :

- Store at 0–6°C in airtight, amber vials to prevent oxidation of the thiol group. Use inert gas (N₂ or Ar) to purge storage containers .

- Avoid exposure to moisture and light, as benzenethiol derivatives are prone to dimerization or decomposition under ambient conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Characterization Workflow :

- ¹H/¹³C-NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and benzyloxy methylene protons (δ 4.8–5.2 ppm). Compare shifts to structurally similar compounds like 3-benzyloxybenzyl alcohol (δ 4.5 ppm for –CH₂OH) .

- IR Spectroscopy : Confirm the –SH stretch (~2550 cm⁻¹) and benzyl ether C–O–C (1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (M⁺ at m/z 246.3 for C₁₃H₁₂OS₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study :

- Issue : Discrepancies in ¹H-NMR integration ratios (e.g., unexpected splitting due to hindered rotation of the benzyloxy group).

- Solution : Perform variable-temperature NMR to observe dynamic effects. For example, cooling to –40°C may resolve splitting patterns .

- Validation : Cross-reference with computational modeling (DFT calculations) to predict conformational preferences .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Experimental Design :

- Problem : Thiol groups are susceptible to oxidation or unwanted coupling.

- Mitigation : Use protecting groups (e.g., trityl or acetyl) during multi-step syntheses. For example, acetylation of –SH prior to alkylation reduces disulfide formation .

- Quality Control : Monitor intermediates via LC-MS and elemental analysis (±0.4% tolerance for C/H/N/S) .

Q. How does the electronic environment of the benzyloxy group influence the reactivity of this compound?

- Mechanistic Analysis :

- Electron Donation : The benzyloxy group’s para-methoxy substituent (if present) enhances electron density on the benzene ring, accelerating electrophilic substitution. Compare reactivity with 3-benzyloxy-4-methoxybenzaldehyde (CAS 6346-05-0), where methoxy increases aldehyde electrophilicity .

- Quantitative Structure-Activity Relationship (QSAR) : Use Hammett constants (σ) to correlate substituent effects with reaction rates .

Safety and Toxicity Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.